2-Acetyl-1-chloroanthracene-9,10-dione
CAS No.: 183538-60-5
Cat. No.: VC17615986
Molecular Formula: C16H9ClO3
Molecular Weight: 284.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183538-60-5 |
|---|---|
| Molecular Formula | C16H9ClO3 |
| Molecular Weight | 284.69 g/mol |
| IUPAC Name | 2-acetyl-1-chloroanthracene-9,10-dione |
| Standard InChI | InChI=1S/C16H9ClO3/c1-8(18)9-6-7-12-13(14(9)17)16(20)11-5-3-2-4-10(11)15(12)19/h2-7H,1H3 |
| Standard InChI Key | AAPLNNAMZSVXCR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
2-Acetyl-1-chloroanthracene-9,10-dione features a planar anthracene core with two ketone groups at positions 9 and 10. The chlorine atom at position 1 and the acetyl group at position 2 introduce steric and electronic modifications. The acetyl group’s electron-withdrawing effect alters the electron density distribution, while the chlorine atom enhances electrophilic substitution reactivity. The compound’s IUPAC name, 2-acetyl-1-chloroanthracene-9,10-dione, reflects these substituents’ positions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 284.69 g/mol |
| Melting Point | ~150–160°C (estimated)* |
| LogP (Partition Coefficient) | 3.1–3.5 (predicted) |
*Estimated based on structural analogs .
Synthesis and Industrial Production
Chlorination of Anthracene-9,10-dione
The synthesis begins with chlorination of anthracene-9,10-dione using reagents such as thionyl chloride (SOCl) or phosphorus pentachloride (PCl). This step selectively substitutes a hydrogen atom at position 1 with chlorine, yielding 1-chloroanthracene-9,10-dione . Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) at 60–80°C for 6–12 hours .
Acetylation at Position 2
The acetyl group is introduced via Friedel-Crafts acylation, employing acetyl chloride (CHCOCl) or acetic anhydride ((CHCO)O) in the presence of a Lewis acid catalyst (e.g., AlCl). The reaction proceeds at 0–5°C to minimize side reactions, with a yield of 60–75% .
Table 2: Representative Synthesis Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | SOCl, CHCl | 70°C | 8 hours | 85% |
| Acetylation | CHCOCl, AlCl | 0–5°C | 2 hours | 68% |
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The quinone moiety facilitates redox reactions. Oxidation with potassium permanganate (KMnO) in acidic media yields carboxylated derivatives, while reduction using sodium borohydride (NaBH) produces hydroxylated analogs . The acetyl group remains stable under mild conditions but hydrolyzes in strong bases to form carboxylic acids.
Nucleophilic Substitution
The chlorine atom undergoes nucleophilic substitution with amines or thiols. For example, reaction with ethylenediamine in dimethylformamide (DMF) at 100°C replaces chlorine with an amine group, forming 2-acetyl-1-aminoanthracene-9,10-dione .
Applications in Scientific Research and Industry
Organic Electronics
The compound’s extended π-conjugation and electron-deficient quinone structure make it a candidate for organic semiconductors. Its derivatives exhibit tunable bandgaps (1.8–2.2 eV), suitable for photovoltaic cells .
Dye and Pigment Synthesis
Anthraquinone derivatives are widely used in dyes due to their vibrant colors and stability. The acetyl and chlorine substituents enhance solubility in organic solvents, enabling applications in textile and ink industries .
Comparative Analysis with Structural Analogs
1-Chloroanthracene-9,10-dione
Lacking the acetyl group, this analog (CHClO) has a higher melting point (162°C) but reduced solubility in polar solvents. The absence of the electron-withdrawing acetyl group also diminishes its reactivity in nucleophilic substitutions .
2-Methylanthracene-9,10-dione
Future Directions and Research Gaps
Mechanistic Studies
Detailed kinetic studies on acetylation and chlorination steps could optimize synthetic yields. Computational modeling (DFT) may elucidate electronic effects guiding substitution patterns.
Biomedical Applications
Screening for anticancer activity using in vitro models (e.g., MTT assays on HeLa cells) is critical. The compound’s potential to generate reactive oxygen species (ROS) warrants exploration in oxidative stress pathways.
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